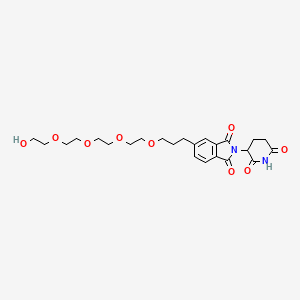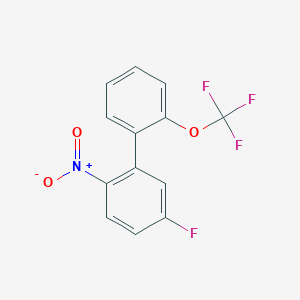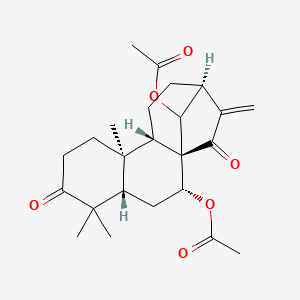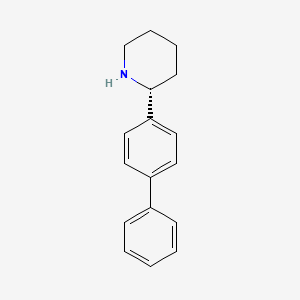![molecular formula C31H28NO2P B14761199 N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is a chiral phosphine ligand known for its high yield and enantioselective synthesis results. This compound is utilized in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves several stepsThe reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods leverage asymmetric synthesis techniques to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific pH conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield corresponding phosphine oxides, while reduction can lead to the formation of phosphine derivatives.
Scientific Research Applications
N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is widely used in scientific research due to its chiral properties. It serves as a ligand in enantioselective synthesis, aiding in the production of optically active compounds. In biology and medicine, it is used in the development of chiral drugs and catalysts. Industrial applications include its use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. This selective binding is crucial for its role in enantioselective synthesis and drug development.
Comparison with Similar Compounds
Compared to other chiral phosphine ligands, N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine stands out due to its high enantioselectivity and yield. Similar compounds include:
These compounds share similar structural features but differ in their specific applications and efficiency in enantioselective synthesis.
Properties
Molecular Formula |
C31H28NO2P |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
InChI |
InChI=1S/C31H28NO2P/c1-32(2)35-33-27-15-13-23(21-9-5-3-6-10-21)25-17-19-31(29(25)27)20-18-26-24(22-11-7-4-8-12-22)14-16-28(34-35)30(26)31/h3-16H,17-20H2,1-2H3 |
InChI Key |
UDYJCISEKJRHAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P1OC2=C3C(=C(C=C2)C4=CC=CC=C4)CCC35CCC6=C(C=CC(=C56)O1)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)




![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
![(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14761147.png)



![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-ynylpyrimidine-2,4-dione](/img/structure/B14761170.png)

![(R)-benzyl 1-methoxy-2-oxo-2,4,5,6-tetrahydro-1H-imidazo[4,5,1-ij]quinolin-5-yl(methyl)carbamate](/img/structure/B14761187.png)

